2-Aminopurine ribodylicacid
Beschreibung
Contextualization within Nucleobase Analog Research and Derivatives
2-Aminopurine (B61359) riboside is a structural isomer of adenosine (B11128), differing only in the position of its exocyclic amino group. nih.govresearchgate.net It is also considered an analog of guanosine (B1672433), created by the deletion of the O6 carbonyl group. genelink.combiosearchtech.com This dual identity allows it to form base pairs with both thymine (B56734) and cytosine. genelink.comresearchgate.net As a nucleobase analog, it can be incorporated into DNA and RNA, allowing researchers to investigate the roles of specific functional groups, base stacking interactions, and hydrogen bonding patterns within nucleic acid structures. genelink.combiosearchtech.com
Its ability to mimic natural purines has led to its use in studying various nucleic acid-related processes. For example, replacing guanosine with 2-aminopurine riboside in hammerhead ribozymes helped to elucidate the role of specific residues in stabilizing the transition state during cleavage. genelink.combiosearchtech.com Similarly, it has been used to probe the hydrogen-bonding interactions in G-A mismatches within RNA internal loops and to understand the stability of GNRA loops. genelink.combiosearchtech.com The development of derivatives, such as 2'-OMe-2-aminopurine, has further expanded its utility in ribozyme studies and in the evaluation of 2'-OMe-RNA complex structures. glenresearch.com
Role as a Fluorescent Probe in Nucleic Acid Structural and Dynamic Studies
A key feature of 2-aminopurine and its riboside derivatives is their intrinsic fluorescence, a property not significantly present in natural DNA and RNA bases. nih.govcambridge.org The fluorescence of 2-aminopurine is highly sensitive to its local environment, making it an exceptional probe for studying the structure and dynamics of nucleic acids. nih.govgenelink.comnih.gov Its fluorescence intensity and lifetime are significantly quenched when it is stacked within a DNA or RNA helix, but increase when the structure is disrupted or undergoes conformational changes. nih.govcambridge.org
This sensitivity allows researchers to monitor a wide range of phenomena in real-time:
Conformational Changes: Changes in fluorescence can signal transitions between different nucleic acid structures, such as from a duplex to a G-quadruplex or from B-DNA to Z-DNA. rsc.orgrsc.org
DNA-Enzyme Interactions: It is widely used to study the interactions between DNA and enzymes, including the detection of base flipping, where a base is moved out of the helical stack. nih.gov
Local Dynamics: Time-resolved fluorescence measurements provide detailed insights into the motions of nucleotides within a nucleic acid strand, revealing the conformational ensembles that exist in solution. nih.govnih.gov
Solvent Accessibility: Fluorescence quenching experiments using agents like acrylamide (B121943) can determine how exposed the analog is to the solvent, providing information about local RNA secondary and tertiary structures. nih.gov
The photophysical properties of 2-aminopurine riboside are central to its function as a probe. It has a red-shifted absorption maximum compared to natural bases, allowing for its selective excitation. researchgate.netacs.org Its fluorescence quantum yield and decay lifetimes are highly dependent on the surrounding base sequence and stacking geometry. researchgate.netacs.orgnih.gov
Table 1: Photophysical Properties of 2-Aminopurine Riboside Triphosphate (2-NH2-PuTP)
| Property | Value | Reference |
| Excitation Wavelength (λexc) | 303 nm | biolog.de |
| Emission Wavelength (λem) | 370 nm | biolog.de |
| Molar Extinction Coefficient (at 243 nm, pH 7) | 8,000 L·mol⁻¹·cm⁻¹ | biolog.de |
These properties make 2-aminopurine ribodylic acid and its derivatives powerful tools for elucidating the intricate relationship between structure, dynamics, and function in nucleic acids. nih.gov
Significance in Mutagenesis Research
2-Aminopurine is a well-established chemical mutagen that induces point mutations, primarily A:T to G:C transitions. nih.govlibrarynmu.com Its mutagenic activity stems from its ability to mispair during DNA replication. nih.govnih.gov When incorporated into a DNA strand, 2-aminopurine (2AP) typically pairs with thymine (T). However, it can also mispair with cytosine (C). nih.gov If this 2AP-C mispair is not corrected, subsequent rounds of replication will lead to a G-C pair where an A-T pair should have been, resulting in a transition mutation. nih.gov
The mechanism of this mispairing has been a subject of extensive research. Several models have been proposed:
Tautomerism: One hypothesis suggests that a rare imino tautomer of 2-aminopurine (2AP*) pairs with cytosine. However, some quantum mechanical studies have questioned the significance of this pathway, suggesting it may not be the primary cause of replication errors. librarynmu.comrsc.org Other studies propose that the formation of rare tautomers of either 2-aminopurine or cytosine is necessary for the mispair to be incorporated by DNA polymerase. librarynmu.com
Protonated Base Pairs: An alternative model involves the formation of a "wobble" base pair between the normal form of 2-aminopurine and cytosine. acs.org Studies have shown that an equilibrium exists between a neutral wobble structure and a protonated Watson-Crick-like structure, with the transition influenced by pH. acs.org
DNA Polymerase and Mismatch Repair: The efficiency of 2-aminopurine-induced mutagenesis is also influenced by cellular factors. The concentration of deoxynucleoside triphosphates can affect the likelihood of mispairing; for instance, high levels of dCTP or low levels of TTP enhance the mutagenic effect. nih.gov Furthermore, 2-aminopurine can saturate the DNA mismatch repair (MMR) system, leading to an increase in mutations by allowing mispairs to persist. nih.govresearchgate.net
Research has demonstrated that the majority of transition mutations caused by 2-aminopurine are a direct result of base mispairing, rather than solely an indirect effect of saturating the mismatch repair system. nih.gov In addition to transitions, some derivatives of 2-aminopurine have been found to cause transversion mutations (a purine (B94841) replaced by a pyrimidine (B1678525) or vice versa). nih.gov
Table 2: Mutagenic Specificity of 2-Aminopurine and its Derivatives
| Compound | Mutation Type | Fold Stimulation | Reference |
| 2-Aminopurine (2AP) | AT→CG Transversion | 230-fold | nih.gov |
| 2-Aminopurine (2AP) | AT→GC Transition | Up to 1000-fold | nih.gov |
| 2,6-Diaminopurine (B158960) riboside | AT→CG Transversion | 5-fold | nih.gov |
The study of 2-aminopurine mutagenesis provides fundamental insights into the mechanisms of DNA replication fidelity, the role of base tautomers and ionization states in mispairing, and the interplay between chemical mutagens and cellular repair pathways. nih.govnih.govtandfonline.com
Eigenschaften
IUPAC Name |
[5-(2-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(24-9)2-23-27(21,22)25-26(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H2,11,12,14)(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZVVOBZERQMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Basis of 2 Aminopurine Fluorescence Within Nucleic Acid Constructs
Fundamental Photophysical Properties and Spectroscopic Signatures within Oligonucleotides
2-Aminopurine (B61359) (2AP), an isomer of adenine (B156593), exhibits strong intrinsic fluorescence, a property virtually absent in its natural counterpart. cambridge.org The free 2-aminopurine riboside in aqueous solution displays a high fluorescence quantum yield of approximately 0.68 and a monoexponential fluorescence decay with a lifetime of about 10.6 ns. cambridge.orgbham.ac.uk Its absorption maximum lies around 303-305 nm, conveniently red-shifted from the absorption of natural DNA and RNA bases, allowing for selective excitation. cambridge.orgoup.com The emission maximum is observed at approximately 370 nm. cambridge.org
Upon incorporation into an oligonucleotide, the fluorescence of 2-aminopurine is significantly quenched. pnas.orgacs.org This quenching is a hallmark of its utility as a structural probe and is accompanied by a complex, multi-exponential fluorescence decay. pnas.orgnih.gov Instead of a single lifetime, the decay is characterized by several components ranging from tens of picoseconds to several nanoseconds. cambridge.orgpnas.org These distinct lifetimes are generally attributed to different conformational states of the 2AP nucleobase within the nucleic acid structure, each with a unique quenching efficiency. cambridge.org
Table 1: Fundamental Photophysical Properties of 2-Aminopurine Riboside
| Property | Free in Aqueous Solution | Incorporated in Duplex DNA | Reference |
|---|---|---|---|
| Absorption Maximum | ~305 nm | ~305 nm (can be red-shifted) | oup.comnih.gov |
| Emission Maximum | ~370 nm | ~370 nm (generally unchanged) | nih.govacs.org |
| Quantum Yield (Φ) | ~0.68 | Significantly reduced | cambridge.orgpnas.org |
| Fluorescence Lifetime (τ) | ~10.6 ns (mono-exponential) | Multi-exponential (ps to ns) | cambridge.orgbham.ac.ukpnas.org |
Environmental Modulations of Fluorescence Quenching
The fluorescence of 2-aminopurine riboside is not static but is dynamically modulated by its immediate surroundings within a nucleic acid. The efficiency of fluorescence quenching is a direct reporter on these local interactions.
Influence of Base Stacking Interactions on Quenching Efficiency
Base stacking is the primary mechanism responsible for the pronounced quenching of 2-aminopurine fluorescence in nucleic acids. pnas.orgacs.orgacs.org The degree of stacking with neighboring bases dictates the extent of quenching. oup.compnas.org Theoretical and experimental studies have revealed that the nature of the adjacent bases plays a crucial role. pnas.org
Computational studies predict that when 2AP is stacked with purines (adenine or guanine), quenching occurs via a static mechanism due to the mixing of molecular orbitals in the ground state. pnas.org This leads to a reduction in the fluorescence yield and is expected to result in longer radiative lifetimes. pnas.org In contrast, when stacked with pyrimidines (cytosine or thymine), the quenching is predicted to be dynamic, involving the formation of a low-lying "dark" excited state. pnas.org This dynamic process provides an efficient non-radiative decay pathway, resulting in a loss of fluorescence intensity and a shorter decay time. pnas.org
The geometry of stacking also influences quenching. For example, the decrease in the radiative rate of 2AP varies with the stacking arrangement, such as that found in A-form versus B-form DNA. acs.orgnih.gov A highly stacked conformation, where 2AP is in close proximity to its neighbors, leads to rapid quenching, often observed as a very short lifetime component (<100 ps). cambridge.orgoup.com
Solvent Accessibility and Local Microenvironment Effects
The degree of exposure of the 2-aminopurine moiety to the solvent is a key determinant of its fluorescence. oup.comnih.gov A more solvent-exposed 2AP will exhibit fluorescence properties closer to that of the free nucleoside, with a higher quantum yield and a longer lifetime. cambridge.org This is often observed as the long, ~10 ns lifetime component in the fluorescence decay of 2AP-containing DNA, attributed to an unstacked, extrahelical conformation. cambridge.orgoup.com
Collisional quenchers, such as acrylamide (B121943), are frequently used to probe the solvent accessibility of 2AP within a nucleic acid structure. nih.govacs.org The quenching efficiency of acrylamide provides a measure of how shielded the 2AP is by the surrounding nucleic acid structure. nih.gov For example, a base-paired 2AP exhibits relatively poor accessibility to quenchers, consistent with extensive shielding by adjacent bases. nih.govacs.org
The polarity of the local microenvironment also influences 2AP's photophysics. acs.orgresearchgate.net In nonpolar solvents, the fluorescence lifetime and quantum yield of 2AP decrease, accompanied by a blue shift in the emission spectrum. acs.orgresearchgate.net This sensitivity to the dielectric constant of the environment can be used to infer changes in the hydrophobicity of the 2AP's location, for instance, upon protein binding. researchgate.net
Time-Resolved Fluorescence Decay Kinetics and Mechanistic Interpretation
The multi-exponential fluorescence decay of 2-aminopurine in nucleic acids provides a wealth of information about the conformational heterogeneity and dynamics of its local environment. cambridge.orgpnas.orgnih.gov The decay is typically fitted to a sum of exponentials, with each lifetime component representing a distinct population of 2AP conformers. cambridge.orgnih.gov
A common model for interpreting the decay kinetics in duplex DNA involves four exponential components:
A very short lifetime component (τ₁) of less than 100 ps: This is attributed to a highly stacked conformation where the excited 2AP is rapidly quenched, primarily through electron transfer from neighboring guanine (B1146940) bases. cambridge.orgoup.com This conformation often represents the dominant population. cambridge.org
Intermediate lifetime components (τ₂ and τ₃): These components, typically in the range of hundreds of picoseconds to a few nanoseconds, are thought to represent partially stacked or dynamic states.
A long lifetime component (τ₄) of approximately 10 ns: This component is characteristic of an unstacked, extrahelical conformation where the 2AP is fully solvent-exposed and free from significant quenching interactions with other bases. cambridge.orgoup.com Its lifetime is comparable to that of the free 2AP riboside in solution. cambridge.org
The relative amplitudes of these decay components reflect the equilibrium distribution of these different conformational states. pnas.org Changes in temperature, solvent conditions, or the binding of proteins can alter this distribution, leading to changes in the observed fluorescence decay profile. pnas.org Therefore, by analyzing the time-resolved fluorescence decay of 2-aminopurine, it is possible to gain detailed insights into the structural and dynamic landscape of nucleic acids at the single-molecule level.
Table 2: Representative Fluorescence Lifetime Components of 2-Aminopurine in Duplex DNA and Their Interpretation
| Lifetime Component | Typical Decay Time | Interpretation | Reference |
|---|---|---|---|
| τ₁ | < 100 ps | Highly stacked conformation, efficient quenching | cambridge.orgoup.com |
| τ₂ | ~100s of ps | Partially stacked/dynamic conformation | cambridge.orgpnas.org |
| τ₃ | ~1-5 ns | Partially unstacked/dynamic conformation | cambridge.orgpnas.org |
| τ₄ | ~10 ns | Unstacked, extrahelical, solvent-exposed conformation | cambridge.orgoup.com |
Applications of 2 Aminopurine As a Conformational Probe in Nucleic Acid Systems
Probing DNA and RNA Secondary and Tertiary Structural Dynamics.nih.govnih.govnih.govnih.govnih.govresearchgate.netnih.gov
The sensitivity of 2-aminopurine's fluorescence to its microenvironment makes it an exceptional tool for investigating the complex secondary and tertiary structures of DNA and RNA. nih.gov Its fluorescence intensity and decay lifetimes provide detailed information on base stacking and conformational dynamics within these macromolecules. nih.gov
2-Aminopurine (B61359) serves as a sensitive indicator of conformational shifts in nucleic acids. Changes in its fluorescence signal can be directly correlated with alterations in the local structure. For instance, the binding of proteins or other molecules that induce conformational changes can be monitored by observing the fluorescence of a strategically placed 2-aminopurine residue. researchgate.net Time-resolved fluorescence measurements of 2-aminopurine can further elucidate the dynamics of these structural transitions. nih.gov
A notable application is in the study of RNA kissing complexes, where the formation of a loop-loop helix results in a 5- to 10-fold decrease in the fluorescence of 2-aminopurine incorporated within the loop. nih.gov This significant quenching provides a clear signal for monitoring the binding reaction. nih.gov Similarly, in studies of the RB69 DNA polymerase, 2-aminopurine has been used to detect conformational changes upon the binding of deoxynucleoside triphosphates. nih.gov The binding event leads to a rapid quenching of 2-aminopurine fluorescence, indicating a distinct conformational state of the enzyme-DNA complex. nih.gov
Acrylamide (B121943) quenching studies are also employed to assess the solvent accessibility of 2-aminopurine, which in turn reflects local conformational states. Changes in quenching sensitivity can signal structural rearrangements that either expose or shield the fluorescent probe from the solvent. nih.gov
Thermodynamic studies of oligoribonucleotides containing 2,6-diaminopurine (B158960) riboside (a derivative of 2-aminopurine) have been used to characterize the stability of various wobble base pairs. nih.gov These studies provide quantitative data on how different functional groups contribute to the stability of RNA duplexes. nih.gov For example, the stability of a 2,6-diaminopurine riboside paired with 5-methylisocytidine (B595430) at the end of an RNA duplex is comparable to that of a G-U wobble pair. nih.gov
The fluorescence of 2-aminopurine is highly quenched when it is well-stacked within a duplex, making it a sensitive probe for local melting and breathing dynamics of the helix. researchgate.netoup.com Any disruption in base stacking, such as the presence of a mismatch or an abasic site, leads to an increase in fluorescence, providing a means to study localized destabilizations of the duplex. nih.gov
| Parameter | Observation with 2-Aminopurine Probe | Reference |
| Duplex Formation | Significant fluorescence quenching upon base stacking. | researchgate.net |
| Duplex Melting | Increase in fluorescence as the duplex denatures and stacking is lost. | nih.gov |
| Mismatch Detection | Localized increase in fluorescence at the site of the mismatch due to decreased stacking. | nih.gov |
| Wobble Pair Stability | Can be used to create and assess the thermodynamic stability of non-canonical base pairs. | nih.gov |
G-quadruplexes are four-stranded DNA structures that are involved in various biological processes. 2-Aminopurine has proven to be a valuable probe for elucidating the structure of the loops that connect the G-quartets in these structures. nih.goved.ac.uk The fluorescence properties of 2-aminopurine, when substituted for an adenine (B156593) in a loop, are sensitive to the loop's conformation and solvent exposure. nih.govresearchgate.net
By measuring the fluorescence intensity and the accessibility of 2-aminopurine to quenchers like acrylamide, researchers can distinguish between different folding topologies of G-quadruplexes. nih.govnih.gov For example, a 2-aminopurine located in a propeller-like loop of a parallel G-quadruplex exhibits high fluorescence, whereas its fluorescence is quenched in diagonal or lateral loops. rsc.org This differential signal provides a powerful tool for identifying the specific loop conformations present in a given G-quadruplex structure. rsc.org These fluorescence-based studies can help to compare crystal and solution structures of G-quadruplexes and discriminate between different structural models. researchgate.neted.ac.uk
| Loop Type | 2-Aminopurine Fluorescence Signal | Reference |
| Propeller-like | High | rsc.org |
| Diagonal | Low (quenched) | rsc.org |
| Lateral | Low (quenched) | rsc.org |
2-Aminopurine is an effective tool for studying the formation and dynamics of hairpin structures and the association of duplexes. When incorporated into the loop of a hairpin, the fluorescence of 2-aminopurine can report on the local environment and conformational flexibility of the loop. nih.gov The transition from an unstructured single strand to a folded hairpin can be monitored by the change in 2-aminopurine fluorescence as its environment changes. nih.gov
In the context of duplex formation, such as in RNA "kissing" interactions where two hairpin loops base-pair with each other, 2-aminopurine provides a real-time signal of the association event. nih.gov The formation of the intermolecular duplex leads to a significant quenching of the 2-aminopurine fluorescence, allowing for the kinetic and thermodynamic characterization of the interaction. nih.gov These studies have revealed multi-step binding mechanisms for RNA loop-loop complex formation. nih.gov
Real-time Kinetic Analysis of Nucleic Acid Folding and Unfolding Processes.nih.govrsc.orgnih.gov
The sensitivity of 2-aminopurine's fluorescence to its environment makes it an excellent probe for real-time kinetic studies of nucleic acid folding and unfolding. Stopped-flow fluorescence spectroscopy, which allows for the rapid mixing of reactants, is often employed in these studies. By monitoring the change in 2-aminopurine fluorescence over time, the rates of conformational transitions can be determined.
For example, the kinetics of RNA kissing complex formation have been dissected using 2-aminopurine. nih.gov These experiments revealed a two-step binding mechanism, with an initial fast step corresponding to the formation of the loop-loop helix, followed by a slower isomerization to the final, more stable tertiary structure. nih.gov The dissociation kinetics of such complexes have also been characterized by monitoring the increase in fluorescence as the complex comes apart. nih.gov
Similarly, the folding of G-quadruplex structures can be followed in real-time. The change in 2-aminopurine fluorescence as the DNA folds into its characteristic quadruplex structure in the presence of specific cations provides a direct readout of the folding kinetics. rsc.org
| Kinetic Parameter | Measurement with 2-Aminopurine | Example Application | Reference |
| Association Rate (kon) | Decrease in fluorescence upon binding/folding. | RNA loop-loop complex formation. | nih.gov |
| Dissociation Rate (koff) | Increase in fluorescence upon dissociation/unfolding. | Dissociation of RNA kissing complexes. | nih.gov |
| Folding Intermediates | Multiple kinetic phases in the fluorescence signal. | RNA kissing complex association pathway. | nih.gov |
Detection of Localized Structural Perturbations in Nucleic Acid Strands.researchgate.netnih.govnih.govnih.govresearchgate.net
2-Aminopurine is highly effective at detecting localized structural perturbations within a nucleic acid strand. Its fluorescence is exquisitely sensitive to subtle changes in the local environment, such as those caused by the binding of a protein, the presence of a DNA lesion, or the interaction with a small molecule. researchgate.netnih.gov
The binding of an enzyme to DNA, for example, can cause a local distortion of the DNA helix, which can be reported by a change in the fluorescence of a nearby 2-aminopurine. researchgate.net This has been used to study the interactions of DNA methyltransferases and DNA polymerases with their substrates. nih.govbirmingham.ac.uk The flipping of a base out of the DNA helix, a key step in many enzymatic processes, can be readily detected as a significant increase in 2-aminopurine fluorescence as it moves from a stacked, quenched environment to an unstacked, solvent-exposed one. birmingham.ac.uk
The presence of an abasic site, a common form of DNA damage, also creates a local structural perturbation that can be detected by 2-aminopurine. nih.govoup.com A 2-aminopurine placed opposite an abasic site is significantly less stacked and therefore more fluorescent than when it is in a normal duplex. nih.gov This property can be used to study the recognition and repair of such lesions by DNA repair enzymes. nih.gov
Interactions of 2 Aminopurine Modified Nucleic Acids with Biomolecules
DNA Polymerase-Mediated Replication Fidelity and Conformational Changes
The intrinsic fluorescence of 2-aminopurine (B61359) is a valuable tool for dissecting the kinetic and conformational steps of DNA synthesis by DNA polymerases. The fluorescence of 2-AP is quenched when it is stacked within a DNA duplex, but it increases upon unstacking, providing a direct signal of changes in the DNA structure at the polymerase active site.
Studies utilizing 2-AP have provided significant insights into the mechanisms that ensure high-fidelity DNA replication. By placing 2-AP at specific positions within the DNA template or primer, researchers can monitor conformational changes in the polymerase-DNA complex during nucleotide binding and incorporation. For instance, with the Klenow fragment of E. coli DNA polymerase I, the use of 2-AP has helped distinguish between steps that accompany the formation of the ternary complex (polymerase-DNA-dNTP) and the actual nucleotide incorporation. These studies have revealed that the binding of a correct dNTP induces a conformational change from an "open" to a "closed" form of the polymerase active site. acs.org
In the case of the RB69 DNA polymerase, a member of the B family of DNA polymerases, 2-AP fluorescence has been used to detect rapid conformational changes upon the binding of a correct deoxynucleoside triphosphate (dNTP). When 2-AP is positioned as the templating base, the addition of the correct dNTP leads to a rapid quenching of its fluorescence, indicating a conformational change preceding the chemical step of nucleotide incorporation. nih.govnih.gov This allows for the estimation of the rates of domain closing and opening in the presence of an incoming dNTP. oup.com
Furthermore, 2-aminopurine is instrumental in studying the fidelity of DNA polymerases by examining the kinetics of misincorporation. Enzyme kinetic measurements with DNA polymerase alpha have shown that the discrimination against incorrect nucleotides, such as cytosine opposite 2-aminopurine, is primarily governed by differences in the Michaelis constant (Km) rather than the maximum velocity (Vmax). nih.govnih.gov Specifically, the ratio of Km values for the incorrect versus the correct nucleotide largely determines the fidelity of insertion. nih.gov
The table below summarizes the observed fluorescence changes of 2-aminopurine when incorporated into DNA and interacting with various DNA polymerases, reflecting different conformational states.
| DNA Polymerase | 2-AP Position | Event | Observed Fluorescence Change | Inferred Conformational Change/State |
|---|---|---|---|---|
| Klenow Fragment | Template strand, +1 position | Correct dNTP binding (dideoxy-terminated primer) | Increase | Ternary complex formation |
| Klenow Fragment | Template strand, +1 position | Correct dNTP incorporation (deoxy-terminated primer) | Decrease | Nucleotide incorporation and subsequent conformational shift |
| RB69 DNA Polymerase | Template strand, templating (n) position | Correct dTTP binding | Rapid quenching | Population of two distinct ternary complex states before nucleotidyl transfer |
| RB69 DNA Polymerase | Template strand, n+1 position | Correct dNMP incorporation | Enhancement | Post-incorporation conformational change |
Restriction Endonuclease Recognition Site Probing
Restriction endonucleases are enzymes that recognize specific DNA sequences and cleave the phosphodiester backbone. The substitution of natural bases with 2-aminopurine within the recognition sites of these enzymes can provide valuable information about the specific interactions required for binding and catalysis.
Research on the interaction of 2-AP-modified DNA with the restriction endonucleases EcoRII and SsoII has demonstrated the importance of specific functional groups for enzyme activity. For the SsoII restriction endonuclease, which recognizes the sequence CCNGG, the enzyme was able to recognize and cleave a modified substrate where 2-AP was paired with thymine (B56734) in the center of the recognition site. However, when 2-AP replaced either the inner or outer guanine (B1146940) residues, the duplex was not cleaved. nih.gov This suggests that the specific contacts made with the guanine bases are critical for SsoII function.
In contrast, the EcoRII restriction endonuclease, which recognizes CCT/AGG, was unable to cleave any of the duplexes containing 2-aminopurine within its recognition site. nih.gov Interestingly, due to the two-substrate mechanism of EcoRII, a duplex containing 2-AP in place of adenine (B156593) could be hydrolyzed, but only in the presence of the canonical, unmodified substrate. nih.gov This indicates that while the modified substrate cannot initiate cleavage on its own, it can be acted upon once the enzyme is activated by a proper substrate.
These studies highlight how 2-aminopurine can be used as a probe to map the critical determinants for recognition and cleavage by restriction enzymes. The ability or inability of an enzyme to cleave a 2-AP-containing substrate reveals the specific hydrogen bonding and steric interactions that are essential for its catalytic activity.
The following table summarizes the cleavage activity of EcoRII and SsoII on DNA substrates containing 2-aminopurine at different positions within their recognition sequences.
| Enzyme | Recognition Site | 2-AP Substitution Position | Cleavage Activity |
|---|---|---|---|
| SsoII | CCNGG | In place of G (inner or outer) | No |
| SsoII | CCNGG | In place of N (paired with T) | Yes |
| EcoRII | CCT/AGG | In place of G | No |
| EcoRII | CCT/AGG | In place of A | Only in the presence of canonical substrate |
DNA Methyltransferase-Induced Base Flipping Events
DNA methyltransferases are enzymes that catalyze the transfer of a methyl group to DNA, a process that often involves the dramatic conformational change of flipping the target base out of the DNA helix. The fluorescent properties of 2-aminopurine make it an excellent probe for studying these base flipping events. When 2-AP is flipped out of the stacked environment of the DNA duplex, its fluorescence intensity increases significantly.
Studies using the HhaI DNA methyltransferase (M.HhaI) have shown that when 2-aminopurine is substituted for the target cytosine in its recognition sequence (GCGC), there is a dramatic, up to 54-fold, enhancement in fluorescence upon enzyme binding. This provides strong evidence for the flipping of the target base out of the DNA helix and into the enzyme's active site. In contrast, when 2-AP is placed adjacent to the target cytosine, only a small increase in fluorescence is observed, demonstrating the specificity of the base flipping event.
Similarly, the adenine-specific DNA methyltransferase M.TaqI, which recognizes the sequence TCGA, also induces a strong fluorescence enhancement (13-fold) when it interacts with a DNA substrate containing 2-AP at its target adenine position. This was the first experimental evidence suggesting that M.TaqI also utilizes a base-flipping mechanism. Crystal structures have since confirmed that 2-aminopurine is indeed flipped out of the DNA helix and occupies the same position in the active site as the natural target adenine.
The table below presents data on the fluorescence enhancement of 2-aminopurine upon interaction with DNA methyltransferases, indicating base flipping.
| DNA Methyltransferase | 2-AP Position in Recognition Site | Fluorescence Enhancement Factor |
|---|---|---|
| M.HhaI | At the target cytosine position | ~54-fold |
| M.HhaI | Adjacent to the target cytosine | Little to no increase |
| M.TaqI | At the target adenine position | ~13-fold |
| M.TaqI | Adjacent (3' or 5') to the target adenine | Small increase |
Ribozyme Cleavage Chemistry and Inhibition Mechanisms
2-Aminopurine can be incorporated into RNA substrates to study the structure, function, and inhibition of ribozymes, which are RNA molecules with catalytic activity. The fluorescence of 2-AP provides a real-time signal for monitoring the progress of ribozyme-mediated cleavage reactions.
In studies of the hammerhead ribozyme, a 2-AP residue was incorporated into the substrate strand near the cleavage site. The fluorescence of the 2-AP was sensitive to the conformational changes associated with the cleavage event, allowing for continuous monitoring of the reaction in real time. nih.gov This fluorescence-based assay yields pseudo-first-order rate constants that are identical to those obtained through traditional radioactive labeling methods. nih.gov
This real-time assay is particularly useful for screening potential ribozyme inhibitors. By observing the effect of small molecules on the rate of the fluorescence change, researchers can quickly identify and characterize new inhibitors. This approach has been used to identify novel hammerhead ribozyme inhibitors and to investigate the nature of their binding interactions, such as whether they involve hydrophobic interactions or are sensitive to ionic strength. nih.gov For example, the inhibitory effects of some compounds were largely unaffected by increasing salt concentrations, suggesting hydrophobic interactions, while the inhibition by neomycin B was significantly reduced at higher salt concentrations. nih.gov
Exonuclease Activity Monitoring
Exonucleases are enzymes that cleave nucleotides from the ends of DNA or RNA molecules. A real-time, high-throughput assay for exonuclease activity has been developed using 2-aminopurine. This assay is based on the principle that the fluorescence of a 2-AP nucleotide at the end of a DNA strand is quenched by the neighboring bases. acs.orgresearchgate.net Upon cleavage by an exonuclease, the 2-AP mononucleotide is released, resulting in a significant increase in its fluorescence. acs.orgresearchgate.net
This method is applicable to a wide range of exonucleases, including those that act on the 3' or 5' ends of DNA, and can be used to measure a broad spectrum of enzyme activities. nih.gov The simplicity and real-time nature of this assay make it well-suited for high-throughput screening of chemical libraries to discover novel exonuclease inhibitors. This has potential therapeutic applications, as exonucleases are essential for DNA replication and repair and are considered potential targets for new antimicrobial and anticancer drugs. acs.org For instance, this assay has been successfully used to identify a new inhibitor of the exonuclease domain of the replicative DNA polymerase DnaE1 from Mycobacterium tuberculosis. acs.org
Interactions with Other Nucleic Acid Binding Proteins
The utility of 2-aminopurine as a probe extends to the study of a wide variety of other nucleic acid binding proteins. The changes in 2-AP fluorescence can report on local conformational changes in the nucleic acid upon protein binding, providing insights into the recognition and binding mechanisms.
For example, the transfer of the purine (B94841) 2-amino group from guanine to adenine through the use of 2,6-diaminopurine (B158960) (an analogue of 2-aminopurine) in DNA has been shown to alter the sequence-specific binding of antibiotics. nih.gov Antibiotics that typically bind to GC-rich regions, such as actinomycin (B1170597) and mithramycin, were found to bind to sequences containing diaminopurine instead. nih.gov Conversely, AT-selective ligands shifted their preference to IC-rich clusters (where I is inosine, lacking the 2-amino group). nih.gov This demonstrates the critical role of the 2-amino group in the minor groove for molecular recognition by these binding proteins.
Proteins involved in DNA repair and recombination also induce conformational changes in DNA that can be monitored by 2-AP fluorescence. The binding of these proteins can cause localized melting, bending, or kinking of the DNA, all of which would alter the stacking environment of a strategically placed 2-AP and thus change its fluorescence properties. This allows for the characterization of the binding affinity, kinetics, and the nature of the conformational changes induced by these proteins.
Mechanisms of 2 Aminopurine Induced Mutagenesis
Direct Mispairing Events during DNA Replication
The primary mechanism of 2-aminopurine's mutagenic action is through direct mispairing with canonical DNA bases during the replication process. Unlike adenine (B156593), which predominantly pairs with thymine (B56734), 2-aminopurine (B61359) exhibits ambiguous base-pairing properties, leading to the incorporation of incorrect nucleotides.
A:T to G:C Transition Induction Pathways
2-Aminopurine is a classic example of a mutagen that induces A:T to G:C transition mutations. nih.gov This process can occur through two main pathways:
Incorporation Error: During DNA replication, 2-aminopurine (in its triphosphate form, dAPTP) can be incorporated opposite a thymine in the template strand. In subsequent rounds of replication, this incorporated 2-aminopurine can then mispair with a cytosine, leading to a G:C pair in the daughter DNA molecule where an A:T pair originally existed.
Replication Error: If 2-aminopurine is already present in the template DNA strand (paired with thymine), it can mispair with an incoming deoxycytidine triphosphate (dCTP) during replication. This 2AP:C mispair will then lead to a G:C pair in the next round of replication. In vitro studies have shown that the frequency of cytosine misinsertion opposite a template 2-aminopurine is significantly higher than opposite adenine. nih.gov
The A:T to G:C transition is induced more frequently than the G:C to A:T transition by 2-aminopurine. nih.gov
Mispairing with Canonical Cytosine and Thymine
The mutagenicity of 2-aminopurine is fundamentally linked to its ability to form stable, albeit incorrect, base pairs with both cytosine and thymine. tandfonline.comnih.gov While it can form a standard Watson-Crick-like pair with thymine, its pairing with cytosine is a key mutagenic event. nih.govwikipedia.org
The 2-aminopurine-cytosine (2AP:C) base pair is an intermediate in the transition mutations generated by 2AP. acs.orgnih.gov The structure of this mispair has been a subject of extensive research, with evidence suggesting multiple possible conformations, including a neutral wobble structure and a protonated Watson-Crick structure. acs.orgnih.govnih.govacs.org Nuclear Magnetic Resonance (NMR) studies have observed a protonated base pair between 2-aminopurine and cytosine in an oligonucleotide. nih.gov This protonated form allows for the formation of a second hydrogen bond, stabilizing the mispair. nih.govresearchgate.net The equilibrium between the neutral wobble and protonated Watson-Crick structures is influenced by pH. acs.orgnih.gov
| Mispairing Partner | Predominant Pairing Geometry | Mutagenic Outcome |
| Thymine | Watson-Crick-like | Non-mutagenic (leads to A:T pair) |
| Cytosine | Wobble / Protonated Watson-Crick | Mutagenic (leads to G:C pair) |
Role of DNA Mismatch Repair Systems in Mutagenic Outcomes
DNA mismatch repair (MMR) systems are crucial for maintaining genomic integrity by correcting errors made during DNA replication. wikipedia.orgcreative-diagnostics.com These systems can recognize and repair mismatches, including those involving 2-aminopurine. nih.govresearchgate.net The MMR system in Escherichia coli, involving proteins like MutS, MutL, and MutH, can identify 2AP:C mispairs. creative-diagnostics.comnih.gov
However, the efficiency of this repair is not absolute, and high concentrations of 2-aminopurine can lead to the saturation of the MMR system. researchgate.net When the MMR system is overwhelmed, the 2AP-induced mispairs are not corrected, leading to the fixation of mutations in the subsequent rounds of DNA replication. researchgate.net In fact, treatment with 2-aminopurine can induce a temporary phenotype of DNA mismatch repair deficiency. nih.gov This saturation of the MMR system is thought to be a significant contributor to the mutagenic outcomes of 2-aminopurine, particularly for frameshift mutations. researchgate.net In mammalian cells, the role of methylation-directed mismatch repair in response to 2AP is less clear, with studies suggesting that 2AP has other significant effects unrelated to its direct toxicity from mispairing. oup.comnih.govoup.com
Tautomeric Contributions to Mutagenic Pathways
Tautomerism, the existence of a molecule in two or more interconvertible forms that differ in the position of a proton, has long been considered a potential mechanism for base analog-induced mutagenesis. oup.comresearchgate.net For 2-aminopurine, it was hypothesized that a rare imino tautomer could more readily pair with cytosine, thus explaining its mutagenic properties. nih.gov
However, more recent quantum-chemical investigations have challenged the central role of 2-aminopurine tautomerism in inducing replication errors. tandfonline.comrsc.org These studies suggest that the amino-imino tautomerization of 2-aminopurine itself is not the primary cause of its mutagenicity. rsc.org While tautomeric shifts can and do occur, the direct mispairing of the more common amino form of 2-aminopurine with cytosine, particularly through a protonated or wobble conformation, is considered the more significant mutagenic pathway. tandfonline.comacs.orgnih.gov Evidence from fluorescence lifetime measurements also supports the existence of different tautomers of 2-aminopurine in solution. ed.ac.uk
Sequence Context Effects on Mutagenic Specificity
The frequency of 2-aminopurine-induced mutations is not uniform across the genome but is influenced by the local DNA sequence context. pnas.orgnih.gov The identity of the bases neighboring the site of potential mutation can significantly alter the rate of mutagenesis.
Studies in bacteriophage T4 have demonstrated that changing a base pair adjacent to a target site can alter the rate of 2-aminopurine-induced A:T → G:C transitions by up to 23-fold. pnas.org The destabilization of the DNA helix, for instance by replacing a neighboring A:T pair with a G:C pair, can increase the mutation rate at the adjacent site. pnas.org This suggests that the local DNA environment, including base stacking interactions, affects the stability of 2AP-containing base pairs and the efficiency of both their formation and repair. pnas.org The specific nucleotide sequence can influence the dynamics of the DNA polymerase at that site, affecting the likelihood of misincorporation opposite 2-aminopurine. researchgate.net
| Neighboring Base Pair | Effect on A:T → G:C Transition Rate |
| Replacement of A:T with G:C | Increased mutation rate at adjacent site pnas.org |
Biochemical Roles and Metabolic Interplay of 2 Aminopurine and Its Ribodylic Acid
Participation in Purine (B94841) and Nucleic Acid Metabolic Pathways.
2-Aminopurine (B61359) (2-AP), a structural isomer of adenine (B156593), and its corresponding nucleoside and nucleotide forms, including 2-aminopurine ribodylic acid, are actively involved in the intricate network of purine and nucleic acid metabolism. wikipedia.orgwikipedia.org Purine metabolism comprises two main pathways: the de novo synthesis pathway, which builds purine nucleotides from simpler precursors, and the salvage pathway, which recycles preformed bases and nucleosides. nih.gov 2-Aminopurine and its derivatives primarily engage with the salvage pathway enzymes.
The salvage pathway is a crucial and energetically favorable alternative to the more complex de novo synthesis of purine nucleotides. nih.gov Enzymes in this pathway catalyze the conversion of purine bases and nucleosides into their corresponding nucleotides. For instance, purine nucleoside phosphorylase (PNP) can reversibly cleave the glycosidic bond of nucleosides to form the free base and ribose-1-phosphate (B8699412). nih.gov 2-Aminopurine and its riboside can act as substrates for these enzymes, allowing them to be incorporated into the cellular nucleotide pool. mdpi.comnih.gov Once converted to its monophosphate form (2-aminopurine ribodylic acid), it can be further phosphorylated to the di- and triphosphate levels and potentially be incorporated into DNA and RNA, although this can lead to mutations due to its altered base-pairing properties.
The metabolism of purines is a tightly regulated process to ensure a balanced supply of nucleotides for nucleic acid synthesis, energy transfer (in the form of ATP and GTP), and cellular signaling. jumedicine.com The incorporation of analogs like 2-aminopurine can disrupt this delicate balance. The catabolism of purine nucleotides ultimately leads to the production of uric acid in humans, a process in which enzymes like xanthine (B1682287) oxidase play a critical role. nih.gov Etheno derivatives of 2-aminopurine have been shown to interact with xanthine oxidase, indicating their integration into the final stages of the purine degradation pathway. mdpi.com
Applications as a Marker for Enzyme Activity in Metabolic Processes.
The fluorescent properties of 2-aminopurine and its derivatives make them valuable tools for studying the kinetics and mechanisms of enzymes involved in metabolic processes. nih.govresearchgate.netnih.gov Unlike naturally occurring purines, 2-aminopurine, particularly its riboside form, is intensely fluorescent. nih.gov This fluorescence is highly sensitive to the local environment, and changes in fluorescence can be used to monitor enzymatic reactions in real-time. nih.govresearchgate.net
For example, 2-aminopurine has been successfully incorporated into DNA and RNA strands to act as a probe for monitoring the activity of various enzymes, including DNA polymerases and ribozymes. nih.govresearchgate.net When 2-aminopurine is in a stacked, double-stranded environment, its fluorescence is quenched. researchgate.net Upon enzymatic action that leads to a change in the local conformation, such as base flipping or strand separation, the fluorescence of 2-aminopurine increases significantly. researchgate.netnih.gov This change in fluorescence provides a direct and continuous measure of enzyme activity. nih.gov
Etheno derivatives of 2-aminopurine, which exhibit enhanced fluorescent properties, have been specifically developed as markers for key enzymes in purine metabolism, such as purine nucleoside phosphorylase (PNP) and xanthine oxidase (XO). mdpi.com The enzymatic conversion of these fluorescent analogs results in a notable change in the fluorescence signal, allowing for the sensitive detection of enzyme activity in biological samples. mdpi.com
Below is an interactive table summarizing the applications of 2-aminopurine and its derivatives as fluorescent markers:
| Enzyme | Application of 2-Aminopurine Derivative | Principle of Detection |
|---|---|---|
| DNA Polymerase | Probe for DNA synthesis and conformational changes | Fluorescence quenching in dsDNA, dequenching upon strand separation or conformational change |
| Hammerhead Ribozyme | Real-time probe for enzymatic cleavage | Change in fluorescence upon cleavage of the substrate strand containing 2-aminopurine |
| Purine Nucleoside Phosphorylase (PNP) | Fluorescent marker for PNP activity | Spectral difference between the substrate (e.g., N²,3-etheno-2-aminopurine riboside) and the product upon phosphorolysis |
| Xanthine Oxidase (XO) | Fluorometric detection of XO activity | Increase in fluorescence upon enzymatic oxidation of 1,N²-etheno-2-aminopurine |
Interaction with Nucleoside Phosphorylases.
Nucleoside phosphorylases (NPs) are a class of enzymes central to the salvage pathway of nucleoside metabolism. nih.gov They catalyze the reversible phosphorolytic cleavage of the N-glycosidic bond of nucleosides, yielding a free base and ribose-1-phosphate (or deoxyribose-1-phosphate). researchgate.net This reaction is vital for the recycling of nucleosides and maintaining the cellular pool of nucleotides.
2-Aminopurine and its derivatives, particularly its riboside, serve as substrates for purine nucleoside phosphorylases (PNPs). mdpi.comnih.gov The interaction of these analogs with PNPs has been a subject of interest for both understanding the enzyme's mechanism and for developing synthetic and diagnostic applications. For instance, the enzymatic reaction between a purine base analog and a ribose-1-phosphate donor, catalyzed by PNP, is a method for chemo-enzymatic synthesis of novel nucleosides. nih.gov
Fluorescent derivatives of 2-aminopurine, such as N²,3-etheno-2-aminopurine, have been shown to be good substrates for PNPs from various sources, including calf and E. coli. nih.gov The riboside of N²,3-etheno-2-aminopurine is rapidly phosphorolyzed by calf and human erythrocytic PNP, and this reaction can be easily monitored fluorometrically due to the significant spectral differences between the substrate and the product. nih.gov This property allows for the sensitive detection of PNP activity in biological samples like human blood. mdpi.com
The table below provides an overview of the interaction between 2-aminopurine derivatives and nucleoside phosphorylases:
| 2-Aminopurine Derivative | Interaction with PNP | Significance/Application |
|---|---|---|
| 2-Aminopurine Riboside | Substrate | Incorporation into purine salvage pathway |
| N²,3-etheno-2-aminopurine | Good substrate | Synthesis of fluorescent riboside products |
| 1,N²-etheno-2-aminopurine | Slow substrate | Slower reaction rate compared to the N²,3-etheno isomer |
| Riboside of N²,3-etheno-2-aminopurine | Rapidly phosphorolyzed | Fluorometric detection of PNP activity |
Modulation of Cellular Gene Induction and Protein Kinase Activity.
2-Aminopurine is known to exert significant effects on cellular signaling pathways, including the modulation of gene expression and the activity of protein kinases. nih.gov As a protein kinase inhibitor, 2-aminopurine can block the induction of certain genes at the transcriptional level. nih.gov For example, it has been shown to selectively inhibit the induction of the human beta-interferon gene, as well as the c-fos and c-myc proto-oncogenes. nih.gov This suggests the involvement of a protein kinase in the regulation of these genes. nih.gov
The inhibitory action of 2-aminopurine is not universal for all genes; for instance, it does not block the induction of the hsp70 heat-shock gene or the metallothionein (B12644479) gene. nih.gov This selectivity points towards specific kinase-dependent pathways being targeted by 2-aminopurine. Research has also indicated that 2-aminopurine can enhance the expression of exogenously introduced genes in both human and mouse cell lines, with this enhancement occurring at the post-transcriptional, specifically the translational, level. nih.gov This effect was observed for various genes, including chloramphenicol (B1208) acetyltransferase (CAT) and neomycin phosphotransferase, where protein levels increased without a significant change in mRNA levels. nih.gov
One of the well-characterized targets of 2-aminopurine is the double-stranded RNA-dependent protein kinase (PKR). nih.gov 2-Aminopurine inhibits the autophosphorylation of PKR and the subsequent phosphorylation of its substrates, such as the alpha-subunit of the translation initiation factor eIF-2. nih.gov Kinetic studies have revealed that 2-aminopurine acts as a competitive inhibitor with respect to ATP, suggesting that it binds to the ATP-binding site of the kinase. nih.gov This inhibition of PKR activity has been observed both in vitro and in vivo. nih.gov However, it is important to note that 2-aminopurine can also have broader effects, including the inhibition of total cellular RNA and protein synthesis, which raises considerations about its specificity of action in cellular studies. nih.gov
Synthetic Methodologies and Chemical Modifications of 2 Aminopurine and Its Derivatives
Reconstructive Synthesis Approaches for 2-Aminopurine (B61359)
A novel and fundamentally new "reconstructive methodology" for the synthesis of 2-aminopurine has been developed, offering an alternative to traditional methods that may involve inconvenient steps like aminoformylation and chlorodeoxygenation. This approach is centered on a sequence of creating a condensed polyazotic heterocyclic structure, transforming it, and then performing a final cyclization to yield 2-aminopurine.
The key steps of this reconstructive synthesis are:
Creation of a Tetrazolopyrimidine Structure : The synthesis begins with the reaction of 1H-tetrazol-5-amine with morpholinoacrylonitrile in a mixture of pyridine (B92270) and acetic acid. This reaction forms tetrazolo[1,5-a]pyrimidine-7-amine.
Transformation into Triaminopyrimidine : The tetrazolopyrimidine structure undergoes a transformation into a triaminopyrimidine. This involves the reduction of a nitro group, which can act as a cryptoform of an amino group. For instance, 5-nitropyrimidine-2,4-diamine (B43640) can be reduced using sodium dithionite (B78146) to yield pyrimidine-2,4,5-triamine (B1267316).
Final Cyclization : The resulting vicinal diamine group of the pyrimidine-2,4,5-triamine is then cyclized to form the imidazole (B134444) ring, completing the purine (B94841) structure. This final step can be achieved by heating the triamine with triethylorthoformate and acetic anhydride.
This methodology avoids the use of harsh reagents like phosphoryl chloride and represents a strategic sequence of cyclization, functionalization (nitro-formation), reduction with the destruction of the initial heterocycle, and a targeted final cyclization. The structures of the intermediate and final products are confirmed using spectral characteristics and, in some cases, X-ray diffraction analysis.
Table 1: Key Intermediates in the Reconstructive Synthesis of 2-Aminopurine
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| 1H-tetrazol-5-amine | Starting material | |
| tetrazolo[1,5-a]pyrimidine-7-amine | Condensed heterocyclic intermediate | |
| 5-nitropyrimidine-2,4-diamine | Key intermediate for reduction | |
| pyrimidine-2,4,5-triamine | Precursor for final cyclization |
Phosphoramidite (B1245037) Chemistry for Oligonucleotide Incorporation
The incorporation of 2-aminopurine (2-AP) into oligonucleotides at specific sites is achieved using automated solid-phase synthesis, which relies on phosphoramidite chemistry. This method allows for the efficient and sequential addition of nucleotide building blocks to a growing nucleic acid chain. The key component for this process is the 2-aminopurine phosphoramidite derivative.
The synthesis of the necessary phosphoramidite, specifically 5'-O-(4,4'-dimethoxytrityl)-3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite of 2-aminopurine, involves several steps:
Protection of 2-Aminopurine Ribonucleoside : The synthesis starts with the appropriate protection of the functional groups on the 2-aminopurine ribonucleoside to prevent unwanted side reactions during synthesis.
Reduction to Deoxyribonucleoside (for DNA) : If the target is a deoxyoligonucleotide, the protected ribonucleoside is reduced to the corresponding 2'-deoxyribonucleoside.
Standard Phosphoramidite Preparation : The protected (deoxy)ribonucleoside is then converted into the final phosphoramidite monomer. This involves the addition of a dimethoxytrityl (DMT) group to the 5'-hydroxyl, and a phosphoramidite moiety, typically with a cyanoethyl protecting group, to the 3'-hydroxyl.
Once prepared, the 2-aminopurine phosphoramidite is stable under standard automated synthesis conditions and couples with high efficiency (>99%). The four-step cycle of phosphoramidite chemistry (deblocking, activation/coupling, capping, and oxidation) is used to incorporate the 2-AP residue into the desired sequence. The presence and location of the incorporated 2-aminopurine can be verified by treating the final oligonucleotide with hot piperidine, which selectively cleaves the glycosidic bond of the 2-AP residue.
Table 2: Protecting Groups in 2-Aminopurine Phosphoramidite Synthesis
| Protecting Group | Function | Position | Reference |
|---|---|---|---|
| Dimethoxytrityl (DMT) | Protects the 5'-hydroxyl group; removed under acidic conditions to allow chain extension. | 5'-OH | |
| 2-Cyanoethyl | Protects the phosphate (B84403) group; removed under mild alkaline conditions. | 3'-Phosphite | |
| Diisopropylamino | Acts as a leaving group during the coupling reaction, activated by an azole catalyst. | 3'-Phosphite |
Preparation of 2-Aminopurine Riboside Triphosphate for Biochemical Assays
2-Aminopurine riboside-5'-O-triphosphate (2-APTP) is a crucial analog for various biochemical and enzymatic assays. It serves as a fluorescent substitute for ATP and can act as a phosphate donor for many ATP-requiring enzymes. The synthesis of 2-APTP and other 2-substituted adenosine (B11128) triphosphate derivatives typically involves a key phosphorylation step.
A standard procedure for preparing nucleoside triphosphates, including 2-APTP, is the triphosphorylation of the corresponding nucleoside (2-aminopurine riboside in this case). This chemical phosphorylation method is a well-established technique to convert a nucleoside into its biologically active triphosphate form. While specific multi-step chemical syntheses exist, chemo-enzymatic approaches have also been explored for other purine derivatives, utilizing enzymes like purine nucleoside phosphorylase (PNP). nih.gov However, 2-aminopurine riboside itself is reportedly not a substrate for ribosylation by PNP. nih.gov
In prokaryotes, a family of enzymes known as polyphosphate kinases (PPK2) can catalyze the polyphosphate-dependent phosphorylation of ADP to ATP. nih.gov This represents a biological pathway for ATP generation that could potentially be adapted for the synthesis of ATP analogs like 2-APTP in vitro, using polyphosphate as an energy source. nih.gov
Once synthesized, 2-APTP is purified, typically using HPLC. jenabioscience.com The final product is a solution in water, and its spectroscopic properties are well-defined, with excitation and emission maxima around 305 nm and 370 nm, respectively, making it suitable for fluorescence-based assays. jenabioscience.com
Table 3: Properties of 2-Aminopurine Riboside-5'-Triphosphate (2-APTP)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (free acid) | C10H16N5O13P3 | jenabioscience.com |
| Molecular Weight (free acid) | 507.18 g/mol | jenabioscience.com |
| Excitation Maximum (λexc) | ~305 nm | jenabioscience.com |
| Emission Maximum (λem) | ~370 nm | jenabioscience.com |
| Purity (typical) | ≥ 95% (HPLC) | jenabioscience.com |
Derivatization for Enhanced Probing Capabilities
While 2-aminopurine (2-AP) is an intrinsically fluorescent and widely used probe for studying nucleic acid structure and dynamics, its excitation in the UV region can be a limitation for studies in living cells. scilit.comresearchgate.netnih.gov To overcome this and enhance its probing capabilities, various derivatization strategies are employed. These modifications aim to shift the photophysical properties to the visible region, increase quantum yields, and introduce new functionalities. scilit.comresearchgate.net
One successful approach involves the synthesis of 2-amino-6-cyanopurines. These derivatives exhibit advantageous properties over the parent 2-AP, including absorption and emission bands in the blue-green visible region, higher fluorescence quantum yields, and larger Stokes' shifts. scilit.com Other modifications at the 6-position of the purine ring, such as the introduction of thienyl or thiazolyl groups, have also been explored to create novel fluorescent analogues. researchgate.net
Another derivatization strategy involves creating tricyclic analogs. For example, the reaction of 2-aminopurine with chloroacetaldehyde (B151913) can yield etheno-derivatives like 1,N²-etheno-2-aminopurine and N²,3-etheno-2-aminopurine. nih.gov The latter, in particular, shows a very high fluorescence yield of over 70%. nih.gov These derivatizations create more rigid structures that can enhance fluorescence properties.
The goal of these chemical modifications is to develop probes that are more sensitive to their microenvironment, allowing for more nuanced detection of conformational changes, DNA-protein interactions, and base flipping events in biological systems. nih.govnih.govnih.gov By fine-tuning the structure of 2-AP, researchers can create a toolkit of fluorescent probes with tailored properties for specific applications, from in vitro biophysical studies to in vivo imaging. researchgate.net
Table 4: Examples of 2-Aminopurine Derivatives with Enhanced Properties
| Derivative Class | Modification | Enhanced Property | Reference |
|---|---|---|---|
| 2-amino-6-cyanopurines | Addition of a cyano group at the 6-position | Absorption/emission shifted to the visible region, higher quantum yield | scilit.com |
| Etheno-2-aminopurines | Formation of a third ring via reaction with chloroacetaldehyde | Significantly increased fluorescence yield (>70%) | nih.gov |
| 2-amino-6-(2-thienyl)purine | Addition of a thienyl group at the 6-position | Modified photophysical properties for probing applications | researchgate.net |
Advanced Research Methodologies for 2 Aminopurine Ribodylic Acid Studies
Spectroscopic Techniques
Spectroscopic methodologies are pivotal in elucidating the structural dynamics and environmental sensitivity of 2-aminopurine (B61359) riboside, the nucleoside form of 2-aminopurine ribodylic acid. The inherent fluorescence of the 2-aminopurine (2-AP) base makes it an invaluable probe in biophysical studies.
Steady-State Fluorescence Spectroscopy
Steady-state fluorescence spectroscopy is a fundamental technique used to investigate the local environment of 2-aminopurine riboside. The fluorescence quantum yield of the 2-AP moiety is exceptionally sensitive to its surroundings, particularly to stacking interactions with neighboring bases when incorporated into DNA or RNA strands. oup.comoup.com This property allows researchers to monitor conformational changes, enzyme-DNA interactions, and nucleic acid dynamics. oup.comresearchgate.net
The intrinsic fluorescence of 2-AP is significantly quenched when it is stacked within a duplex, a phenomenon attributed to stacking interactions with adjacent nucleobases. oup.comnih.gov This quenching serves as a sensitive reporter for changes in local conformation. researchgate.net For instance, an increase in fluorescence intensity often indicates a disruption of base stacking, such as during base flipping by an enzyme or local melting of the duplex. nih.govresearchgate.net
Excitation of 2-AP is typically performed in a wavelength range of 310-320 nm, which helps to avoid significant absorption by natural DNA bases and proteins. oup.comnih.gov The resulting fluorescence emission is a broad band centered around 370-380 nm. nih.govresearchgate.net Shifts in the emission maximum can also provide information about the polarity of the fluorophore's environment.
Table 1: Representative Steady-State Fluorescence Data for 2-Aminopurine
| Condition | Excitation Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity | Interpretation |
| Single-stranded DNA with 2-AP | ~310 | ~370 | High | 2-AP is exposed to solvent, minimal quenching. researchgate.net |
| Double-stranded DNA with 2-AP | ~310 | ~370 | Low | 2-AP is stacked within the helix, causing significant fluorescence quenching. oup.comresearchgate.net |
| dsDNA-Enzyme Complex (Base Flipping) | ~310 | ~370 (slight blue shift possible) | Very High | Enzyme interaction flips 2-AP out of the helix, relieving quenching. nih.govresearchgate.net |
Time-Resolved Fluorescence Spectroscopy (e.g., Time-Correlated Single Photon Counting)
Time-resolved fluorescence spectroscopy provides deeper insights into the dynamics of 2-aminopurine riboside by measuring the decay of its fluorescence over time after excitation with a short pulse of light. The most common technique for this is Time-Correlated Single Photon Counting (TCSPC). nih.govuniklinikum-jena.depicoquant.com TCSPC measures the arrival times of individual emitted photons relative to the excitation pulse, building up a histogram that represents the fluorescence decay profile. uniklinikum-jena.dephoton-force.com
While the fluorescence decay of 2-AP as a free nucleoside in solution is typically a single exponential with a lifetime of about 10-11 ns, its decay becomes complex and multi-exponential when incorporated into a nucleic acid. nih.govresearchgate.net These multiple decay components, ranging from tens of picoseconds to several nanoseconds, reflect the conformational heterogeneity and different stacking geometries the 2-AP base experiences within the nucleic acid structure. nih.govnih.gov
This technique is particularly powerful for distinguishing between different quenching mechanisms. nih.gov Dynamic quenching, which results from collisional interactions, affects the fluorescence lifetime, while static quenching, arising from the formation of a non-fluorescent ground-state complex, does not. nih.gov Time-resolved measurements have been instrumental in studying phenomena like DNA base flipping, where the fluorescence decay function of 2-AP shows a characteristic response: the loss of very short decay components (~100 ps) and a significant increase in the amplitude of the long-lived component (~10 ns) as the base moves from a stacked to an unstacked environment. nih.gov
Table 2: Example of Fluorescence Decay Parameters for 2-AP in Different Environments
| Environment | Decay Component 1 (τ₁, ns) | Amplitude (A₁) | Decay Component 2 (τ₂, ns) | Amplitude (A₂) | Decay Component 3 (τ₃, ps) | Amplitude (A₃) |
| 2-AP in solution | ~10-11 | 1.0 | - | - | - | - |
| 2-AP in duplex DNA (stacked) | ~5-10 | Low | ~1-2 | Medium | ~100-500 | High |
| 2-AP in duplex DNA (flipped out) | ~10 | High | - | - | - | - |
Note: The actual lifetimes and amplitudes are highly dependent on the specific sequence context and experimental conditions. The table provides a generalized representation based on published findings. nih.govnih.gov
Time-Resolved Infrared Spectroscopy
Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying photoinduced reactions by providing structural information on transient intermediates with high temporal resolution. unipr.it This method monitors changes in the vibrational modes of a molecule following photoexcitation. frontiersin.orgnih.gov
Studies on 2-aminopurine have utilized picosecond TRIR (ps-TRIR) to investigate its photoionization dynamics. rsc.org Following UV irradiation, transient infrared spectra reveal the formation of radical species. The vibrational bands observed are sensitive to the protonation state of the 2-AP molecule, allowing for the differentiation between the radical cation (2AP⁺•) and the deprotonated neutral radical (2AP•(-H⁺)). rsc.org These experiments demonstrate that deprotonation of the radical cation can occur on an ultrafast timescale (less than 2 picoseconds) in neutral solution. rsc.org
Although these studies were performed on the 2-aminopurine base, the methodology is directly applicable to 2-aminopurine ribodylic acid, as the primary chromophore is the purine (B94841) ring system. The ribose phosphate (B84403) backbone would likely have a minor effect on the ultrafast vibrational dynamics of the base upon photoionization. This technique offers a unique window into the structural evolution of the molecule in its excited states, complementing the electronic state information gained from fluorescence spectroscopy.
Computational Chemistry and Molecular Modeling
Computational methods are essential for interpreting experimental data and providing a detailed, atomic-level understanding of the properties and behavior of 2-aminopurine ribodylic acid.
Density Functional Theory (DFT) for Excited State Properties
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become crucial tools for studying the excited-state properties of molecules like 2-aminopurine. worktribe.comrsc.org These quantum chemical methods can calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions, providing a theoretical foundation for interpreting experimental absorption and fluorescence spectra. rsc.orgresearchgate.net
TD-DFT calculations have been successfully applied to understand the photophysical behavior of 2-AP, particularly the mechanisms behind the fluorescence quenching observed when it is incorporated into DNA. nih.govwustl.edu The calculations can model how stacking with different natural bases (adenine, guanine (B1146940), cytosine, or thymine) affects the electronic structure of 2-AP in its excited state. nih.govwustl.edu
These theoretical studies have predicted different quenching mechanisms depending on the stacking partner. For instance, when 2-AP is stacked with other purines, quenching is predicted to be static, arising from the mixing of molecular orbitals in the ground state. nih.govwustl.edu In contrast, when stacked with pyrimidines, quenching is predicted to be dynamic, involving the formation of a low-lying, non-emissive ("dark") excited state. nih.govwustl.edu These theoretical predictions help to explain the different fluorescence lifetimes and quantum yields observed experimentally and allow for a more confident assignment of experimental data to specific physical origins. nih.gov
Table 3: Comparison of Theoretical and Experimental Parameters for 2-Aminopurine
| Parameter | Method | Calculated Value | Experimental Value | Reference |
| S₀ → S₁ Vertical Excitation Energy | TD-DFT | ~4.0-4.4 eV | ~4.0 eV | researchgate.net |
| Fluorescence Emission Energy (S₁ → S₀) | TD-DFT | ~3.6-3.9 eV | ~3.7 eV | researchgate.netpnas.org |
| Fluorescence Lifetime (in water) | - | - | ~9-11 ns | pnas.org |
Note: Calculated values can vary significantly based on the specific functional, basis set, and solvent model used in the computation.
Molecular Dynamics Simulations for Conformational Ensembles
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the conformational dynamics of nucleic acids, including those containing 2-aminopurine ribonucleoside. These simulations provide insights into the atomic-level movements and energetic landscapes of molecules over time. In the study of 2-aminopurine-labeled RNA, MD simulations can elucidate how the presence of this analog affects the local structure, stability, and dynamics of the RNA duplex or hairpin.
One key area of investigation is the stacking kinetics of 2-aminopurine within a nucleic acid sequence. MD simulations of 2-aminopurine-labeled dinucleoside monophosphates have revealed that base stacking dynamics occur on timescales that can influence the fluorescence emission signals used in experimental studies. nih.gov These simulations have identified multiple stable and metastable conformations, including various stacked and unstacked states. nih.gov By employing techniques like hidden Markov-state models to analyze the simulation trajectories, researchers can estimate the transition rates between these different conformational states. nih.gov The time constants for these structural relaxations are often in the range of nanoseconds, which is comparable to the excited-state lifetime of 2-aminopurine, indicating that the observed fluorescence is sensitive to these dynamic processes. nih.gov
Stochastic dynamics simulations have also been used to provide a physical description of the movement of nucleotides within RNA structures, such as the iron responsive element (IRE) RNA hairpin loop. nih.gov When 2-aminopurine is substituted for a native purine in such a loop, simulations can help interpret experimental data from fluorescence studies, indicating whether the analog is predominantly in a stacked or unstacked, solvent-exposed conformation. nih.gov
Table 1: Key Findings from Molecular Dynamics Simulations of 2-Aminopurine-Containing Nucleic Acids
| Simulation Target | Key Findings | Significance |
| 2-Aminopurine-labeled DNA dinucleoside monophosphates | Identification of multiple stacked and unstacked conformations; structural relaxation time constants of 1.6 to 25 ns. nih.gov | Demonstrates that base stacking kinetics are rapid enough to affect the fluorescence emission of 2-aminopurine, aiding in the interpretation of experimental data. nih.gov |
| Iron Responsive Element (IRE) RNA hairpin loop with 2-aminopurine substitution | Provided a physical model for the movement of 2-aminopurine between stacked and unstacked positions within the loop. nih.gov | Complements experimental fluorescence data to describe the dynamic behavior of specific nucleotides in an RNA hairpin loop. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton NMR has been utilized to study heteroduplexes containing a 2-aminopurine-adenine mismatch. nih.gov Through one-dimensional and two-dimensional nuclear Overhauser effect (NOE) experiments, it was shown that the 2-aminopurine-adenine pair can form a wobble base pair with both bases in the anti conformation. nih.gov These studies also revealed that while the adenine (B156593) is well-stacked within the helix, the 2-aminopurine is somewhat displaced from the helix. nih.gov Interestingly, the presence of this purine-purine wobble pair did not significantly destabilize the adjacent G-C base pairs. nih.gov
Table 2: NMR Spectroscopic Findings for 2-Aminopurine in Nucleic Acids
| System Studied | NMR Technique(s) | Key Structural Insights |
| Oligodeoxynucleotide with a 2-aminopurine-adenine mismatch | 1D and 2D Nuclear Overhauser Effect (NOE) Spectroscopy | Revealed a wobble base pair structure with both bases in the anti conformation; the 2-aminopurine was partially extruded from the helix. nih.gov |
| Iron Responsive Element (IRE) RNA hairpin loop | Not specified | Determined the overall structure of the loop, identifying poorly constrained (flexible) nucleotides. nih.gov |
X-ray Crystallography of 2-Aminopurine Intermediates
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While obtaining high-quality crystals of large RNA molecules can be challenging, crystallographic studies of 2-aminopurine itself and its derivatives provide crucial information about its intrinsic geometric and electronic properties, which in turn influence its behavior when incorporated into an RNA strand.
The crystal structure of 2-aminopurine reveals details about its hydrogen bonding patterns and base-stacking interactions, which are similar to those found in DNA and RNA. nih.gov Crystallographic analysis has shown that in its solid state, 2-aminopurine can exhibit dual fluorescence, with π-stacked molecules showing different spectral properties compared to molecules at defect sites. nih.govbirmingham.ac.uk This heterogeneity in intermolecular interactions within the crystal can lead to complex fluorescence decay characteristics, mirroring what is observed when 2-aminopurine is incorporated into nucleic acids. nih.gov
Furthermore, X-ray crystallography has confirmed the existence of different tautomeric forms of 2-aminopurine in the ground state. nih.gov For instance, the presence of the 7H tautomer in the crystal structure provides evidence for tautomerization, a phenomenon that is believed to be a key factor in the mutagenic properties of 2-aminopurine. nih.gov
Table 3: Crystallographic Data for 2-Aminopurine
| Parameter | Finding | Implication for RNA Structure |
| Intermolecular Interactions | Exhibits base-stacking and hydrogen-bonding interactions similar to those in DNA/RNA. nih.gov | Provides a model for how 2-aminopurine will interact with neighboring bases when incorporated into an RNA helix. nih.govbirmingham.ac.uk |
| Tautomeric Forms | Presence of approximately 13% of the 7H tautomer in the crystal. nih.gov | Supports the hypothesis that tautomerization contributes to the mutagenic potential of 2-aminopurine. nih.gov |
| Fluorescence Properties | Dual fluorescence observed, corresponding to different molecular environments within the crystal. nih.gov | Helps to explain the complex fluorescence behavior of 2-aminopurine when used as a probe in nucleic acids. nih.gov |
Mutagenesis Assays and Genetic Analysis
Mutagenesis assays are fundamental for understanding the biological consequences of incorporating 2-aminopurine into nucleic acids. These assays measure the frequency and types of mutations induced by the base analog. The primary mutagenic effect of 2-aminopurine is the induction of A:T to G:C transition mutations. nih.govtandfonline.com
The mechanism of mutagenesis is thought to occur through two main pathways. The first is a direct mispairing mechanism where 2-aminopurine, after being incorporated into DNA (typically opposite thymine), can then mispair with cytosine during a subsequent round of replication. nih.govresearchgate.net The second, indirect mechanism involves the saturation of the mismatch repair (MMR) system. nih.govresearchgate.net However, studies in Escherichia coli suggest that for transition mutations, the direct mispairing mechanism is the predominant contributor. nih.govresearchgate.net
In bacteriophage T4, the frequency of 2-aminopurine-induced mutations is related to the rate of its incorporation into the viral DNA, which is in turn influenced by the fidelity of the DNA polymerase. nih.govpnas.org Experiments with mutator and antimutator strains of T4, which have altered DNA polymerases, have shown a direct correlation between the level of 2-aminopurine incorporation and the resulting mutation frequency. nih.govpnas.org
Studies in mammalian cells have further supported the mispairing mechanism. tandfonline.com In a mouse T-lymphosarcoma cell line with altered deoxynucleotide pools (high dCTP, low TTP), the mutagenicity of 2-aminopurine was significantly enhanced. tandfonline.com This enhancement was reversed by manipulating the nucleotide pools to favor correct pairing, providing strong evidence that the formation of 2-aminopurine-cytosine mispairs is a key step in its mutagenic action in eukaryotes. tandfonline.com
Table 4: Summary of 2-Aminopurine Mutagenesis Studies
| Organism/System | Key Finding | Proposed Mechanism |
| Escherichia coli | Induces both transition and frameshift mutations. nih.govresearchgate.net | Primarily direct mispairing with cytosine for transition mutations. nih.govresearchgate.net |
| Bacteriophage T4 | Mutation frequency correlates with the level of incorporation by DNA polymerase. nih.govpnas.org | Mispairing during DNA replication, leading to A:T to G:C transitions. nih.gov |
| Mouse T-lymphosarcoma cells | Enhanced mutability in cells with high dCTP/TTP ratios. tandfonline.com | Favored formation of 2-aminopurine-cytosine mispairs. tandfonline.com |
Q & A
Q. Methodological Considerations :
- Use stopped-flow fluorescence to capture sub-millisecond kinetics.
- Validate results with chemical quench-flow experiments to correlate fluorescence changes with nucleotide incorporation rates .
- Optimize 2AP positioning (n vs. n+1) to distinguish between distinct biochemical states (e.g., open vs. closed ternary complexes) .
What experimental strategies resolve contradictions in reported dNTP-binding affinity (Kd) values for RB69 DNA polymerase complexes?
Advanced Research Question
Discrepancies in Kd values (e.g., 9 mM vs. 63 mM for dTTP binding to RB69 pol:ddP/T) arise from methodological differences:
- Fluorescence titration measures equilibrium binding under non-catalytic conditions (e.g., using dideoxy-primer/templates [ddP/T] to block polymerization), yielding tighter Kd values .
- Chemical quench-flow measures catalytic incorporation rates under steady-state conditions, reporting apparent Kapp values influenced by post-binding steps (e.g., conformational changes, phosphotransfer) .
Q. Resolution Strategies :
- Perform parallel experiments with ddP/T (to isolate binding) and dP/T (to assess catalysis-linked steps).
- Use global kinetic modeling (e.g., KINSIM ) to reconcile fluorescence and quench-flow data into a unified mechanism .
- Account for sequence context effects (e.g., 2AP at n vs. n+1 alters base-stacking interactions and apparent Kd values) .
How can researchers design experiments to distinguish pre-chemistry conformational changes from nucleotide transfer steps in DNA polymerase mechanisms?
Advanced Research Question
Pre-chemistry conformational transitions (e.g., finger domain closure) are critical for fidelity but often obscured by rapid phosphotransfer. Key approaches include:
Non-hydrolyzable dNTP analogs (e.g., dTTPαS) to stabilize ternary complexes for crystallography or fluorescence studies .
Time-resolved fluorescence :
- Use stopped-flow with 2AP-labeled templates to detect sub-millisecond quenching phases (e.g., 220±33 s<sup>−1</sup> for RB69 pol:dP/T:dTTP) .
- Compare dP/T (catalytically active) and ddP/T (non-extendable) systems to isolate conformational steps .
Temperature dependence : Lower temperatures (e.g., 22°C) slow catalysis, allowing clearer resolution of pre-chemistry steps .
Q. Critical Controls :
- Validate fluorescence signals with mismatched dNTPs (e.g., dCTP with 2AP:n:dG templates) to confirm sequence-specific effects .
- Cross-reference fluorescence amplitudes with crystal structures (e.g., RB69 pol ternary complexes) to assign biochemical states .
What safety protocols are essential for handling 2-aminopurine ribodylic acid in laboratory settings?
Basic Research Question
2AP is acutely toxic (oral, dermal) and causes severe eye/skin irritation. Key safety measures include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- Containment : Use fume hoods for weighing and solution preparation.
- Decontamination : Wash skin with soap/water immediately after contact; rinse eyes for ≥15 minutes .
- Waste Disposal : Follow 40 CFR Part 261 (US) or 91/156/EEC (EU) for hazardous solid waste. Avoid aqueous disposal due to environmental risks .
Stability Note : Degradation products may form during long-term storage; aliquot and store at −20°C in airtight containers .
How do 2AP fluorescence studies inform the role of the primer 3′-OH group in polymerase fidelity?
Advanced Research Question
The primer 3′-OH group is critical for coordinating metal ions and stabilizing the transition state during catalysis. Fluorescence studies reveal its role in:
- Ternary Complex Stability : ddP/T (lacking 3′-OH) exhibits weaker dNTP binding (Kd ≈34 mM) compared to dP/T (Kd ≈14 mM), as the 3′-OH facilitates hydrogen bonding with incoming dNTPs .
- Conformational Gating : In RB69 pol, the 3′-OH accelerates transitions from weak to strong dNTP-binding states (kobs ≈849 s<sup>−1</sup> for dTTP:ddP/T vs. 220 s<sup>−1</sup> for dP/T) .
Q. Experimental Design :
- Compare fluorescence kinetics of dP/T and ddP/T complexes.
- Use mismatched primers (e.g., ribose-modified analogs) to perturb 3′-OH interactions and quantify fidelity loss .
What are the limitations of using 2AP fluorescence to study high-fidelity polymerases like RB69?
Advanced Research Question
While powerful, 2AP has constraints:
- Sequence Context Sensitivity : Fluorescence responses vary with neighboring bases (e.g., 2AP:n+1 in dP/T shows enhancement vs. quenching at n) .
- Temporal Resolution : Sub-millisecond events (e.g., initial collision complexes) may exceed stopped-flow detection limits (~2 ms dead time) .
- Probe Perturbation : 2AP’s altered base-pairing (compared to adenine) may skew polymerase kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
